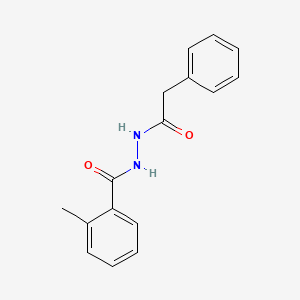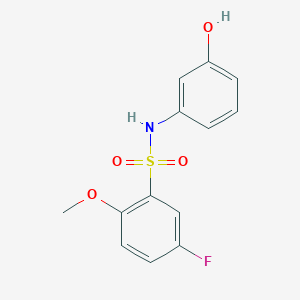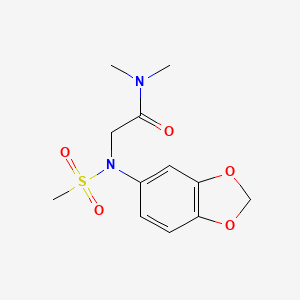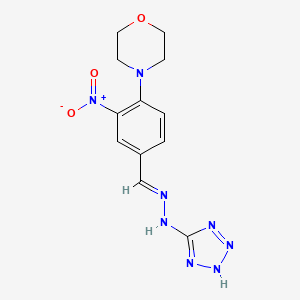
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, also known as BFCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFCB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
作用机制
The mechanism of action of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed that 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide may promote the expression of certain genes that are involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have anti-inflammatory properties. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has also been found to have neuroprotective effects, as it has been shown to protect neurons from oxidative stress-induced damage.
实验室实验的优点和局限性
One of the main advantages of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its ability to inhibit cancer cell growth. This makes 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its relatively low solubility in water. This can make it difficult to prepare solutions of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide for use in experiments.
未来方向
There are several future directions for 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide research. One potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in combination with other cancer therapies, such as chemotherapy or radiation therapy. This could potentially increase the effectiveness of these therapies and reduce the risk of cancer recurrence. Another potential direction is to investigate the use of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide in the treatment of other diseases, such as neurodegenerative diseases or autoimmune disorders. Finally, future research could focus on improving the solubility of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide, which could make it a more useful tool in lab experiments.
合成方法
The synthesis of 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide involves the reaction of 4-fluoro-2-methylbenzoic acid with thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This intermediate product is then reacted with 5-bromo-2-chlorobenzamide in the presence of a base to form 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been found to have potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This inhibition is believed to be due to 5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide's ability to induce cell cycle arrest and apoptosis in these cancer cells.
属性
IUPAC Name |
5-bromo-2-chloro-N-(4-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNO/c1-8-6-10(17)3-5-13(8)18-14(19)11-7-9(15)2-4-12(11)16/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIBEHLRIKEKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5746260.png)
![1-[2-oxo-2-(1-piperidinyl)ethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5746268.png)
![N'-[(2,5-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5746269.png)
![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)
![6,8-dimethyl-3-(phenylethynyl)pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5746280.png)
![2-[5-(2-methyl-3-furyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5746286.png)
![3,5-dimethyl-4-{[3-(1-pyrrolidinylcarbonyl)phenoxy]methyl}isoxazole](/img/structure/B5746302.png)


![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)